molecular formula C14H13N3O B15301599 4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile

4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile

Katalognummer: B15301599
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: QNUDYQFOMGICDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C14H13N3O. It is a derivative of benzonitrile and pyridine, featuring an aminopyridinyl group and a dimethylbenzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile typically involves the reaction of 5-aminopyridine with 3,5-dimethylbenzonitrile under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridinyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This compound may also modulate signaling pathways and biochemical processes within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile is unique due to its specific substitution pattern and the presence of both aminopyridinyl and dimethylbenzonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C14H13N3O

Molekulargewicht

239.27 g/mol

IUPAC-Name

4-(5-aminopyridin-2-yl)oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C14H13N3O/c1-9-5-11(7-15)6-10(2)14(9)18-13-4-3-12(16)8-17-13/h3-6,8H,16H2,1-2H3

InChI-Schlüssel

QNUDYQFOMGICDC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OC2=NC=C(C=C2)N)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.